2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[6-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N4O4S/c24-14-2-3-16(25)18(8-14)26-21(30)11-34-23-27-17-5-6-29(10-15(17)22(31)28-23)9-13-1-4-19-20(7-13)33-12-32-19/h1-4,7-8H,5-6,9-12H2,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGKSRXPWBJRMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)F)F)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide is a complex organic molecule that exhibits potential biological activity relevant to pharmaceutical research. Its unique structural features suggest various therapeutic applications, particularly in the fields of oncology and infectious disease.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 478.6 g/mol. The structure includes a hexahydropyrido-pyrimidine core , linked to a benzo[d][1,3]dioxole moiety and an acetamide functional group . These components are critical for its biological activity and interaction with biological targets.
Preliminary studies indicate that the compound may exhibit antiviral , antimicrobial , and antitumor properties. The presence of the pyrimidine ring suggests potential antiviral activity against viruses such as Hepatitis C Virus (HCV). Pyrimidine derivatives have been previously explored for their effectiveness against various viral infections due to their ability to inhibit viral replication mechanisms.
Antimicrobial Activity
Research indicates that derivatives related to this compound exhibit significant antibacterial and antifungal properties. For instance, benzothiazole pyrimidine derivatives have shown notable efficacy against a range of pathogens. This suggests that the target compound may similarly possess antimicrobial capabilities.
Antitumor Activity
Compounds with similar structural motifs have been investigated for their ability to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. The inhibition of this enzyme can lead to reduced proliferation of cancer cells, making it a promising candidate for anticancer drug development.
Case Studies and Research Findings
Several studies have focused on compounds structurally related to this compound. Below is a summary table of selected compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide | Pyrimidine core with amino substitutions | Antitumor activity |
| 5-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)acetamide | Benzo[d][1,3]dioxole moiety | Antimicrobial activity |
| N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-tetrahydroquinoxalin)acetamide | Tetrahydroquinoxaline structure | Antibacterial properties |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic pathways that require optimization for yield and purity. The methods often include nucleophilic substitution reactions facilitated by the thioacetamide group and condensation reactions involving the carbonyl groups within the pyrimidine structure.
Interaction Studies
Understanding the interaction mechanisms between this compound and its biological targets is crucial for assessing its therapeutic potential. Techniques such as molecular docking simulations and biochemical assays are employed to evaluate binding affinities and elucidate mechanisms of action. Preliminary findings suggest interactions with various enzymes involved in metabolic pathways relevant to cancer therapy and microbial resistance.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Thieno-pyrimidinones (e.g., ) may exhibit stronger π-π interactions due to their fused thiophene ring, favoring binding to hydrophobic enzyme pockets.
Substituent Effects: The benzo[d][1,3]dioxol-5-ylmethyl group (target) introduces steric bulk and electron-donating effects, which could hinder metabolic oxidation compared to simpler benzyl or p-tolyl groups . Fluorinated aryl groups (target and ) enhance electronegativity and metabolic stability. The 2,5-difluorophenyl substituent may engage in C-F···H-N hydrogen bonding, unlike non-fluorinated analogs .
Biological Activity Trends :
- Compounds with chlorinated or fluorinated acetamide groups (e.g., ) show higher antibacterial and anticancer potency compared to methyl- or methoxy-substituted derivatives .
- Thioether linkages (target and ) improve resistance to enzymatic cleavage, extending half-life in vivo.
Research Findings and Hypotheses
Anticancer Potential: The thieno-pyrimidinone analog () triggers ferroptosis in oral squamous cell carcinoma (OSCC) via lipid peroxidation . The target compound’s difluorophenyl group may similarly enhance ROS generation, though its pyrido core might alter selectivity.
Antibacterial Activity :
- Pyrimidin-6-one derivatives with chlorophenyl acetamide groups (e.g., ) inhibit bacterial growth at MIC values of 8–16 µg/mL. The target’s fluorophenyl group could achieve comparable efficacy with improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
